molecular formula C9H9NO4 B3060861 1-(2-Hydroxy-3-nitrophenyl)propan-1-one CAS No. 91991-98-9

1-(2-Hydroxy-3-nitrophenyl)propan-1-one

Cat. No.: B3060861
CAS No.: 91991-98-9
M. Wt: 195.17
InChI Key: TUCDKGHEJAKWLQ-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-nitrophenyl)propan-1-one is an organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol It is characterized by the presence of a hydroxy group, a nitro group, and a propanone moiety attached to a benzene ring

Preparation Methods

The synthesis of 1-(2-Hydroxy-3-nitrophenyl)propan-1-one typically involves the nitration of 2-hydroxyacetophenone followed by a Friedel-Crafts acylation reaction. The nitration process introduces a nitro group into the aromatic ring, while the Friedel-Crafts acylation attaches the propanone moiety to the benzene ring. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

1-(2-Hydroxy-3-nitrophenyl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Hydroxy-3-nitrophenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-nitrophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(2-Hydroxy-3-nitrophenyl)propan-1-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-(2-hydroxy-3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-8(11)6-4-3-5-7(9(6)12)10(13)14/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCDKGHEJAKWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678910
Record name 1-(2-Hydroxy-3-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91991-98-9
Record name 1-(2-Hydroxy-3-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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